molecular formula C23H26N2O6 B15105388 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide

Cat. No.: B15105388
M. Wt: 426.5 g/mol
InChI Key: HBDYCSVKOLTAAD-WLRTZDKTSA-N
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Description

The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide” is a complex organic molecule that features multiple functional groups, including a benzofuran ring, a pyridine ring, and an enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and pyridine rings, followed by their coupling through appropriate linkers. Typical synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes, ketones, and ammonia or amines.

    Coupling Reactions: The benzofuran and pyridine intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide: Similar compounds may include other benzofuran derivatives, pyridine derivatives, and enamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide, commonly referred to as a benzofuran derivative, exhibits a range of biological activities that are of significant interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20O6C_{17}H_{20}O_6, with a molecular weight of 320.34 g/mol. The structural characteristics include:

  • Benzofuran moiety : This structure is known for its diverse biological activities.
  • Methoxy and hydroxy substituents : These functional groups contribute to the compound's reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC17H20O6
Molecular Weight320.34 g/mol
CAS Number24280-93-1
IUPAC Name(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer activity of benzofuran derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

  • Cell Line Studies : In vitro tests on Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma) cell lines revealed IC50 values below 10 μM, indicating potent antiproliferative effects .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways involved in cancer progression.

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Summary of Biological Activities

ActivityObservationsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerIC50 < 10 μM in Huh7 and Caco2 cell lines
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of the compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Apoptosis assays confirmed that the compound induced programmed cell death through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanism Exploration

A separate study focused on the neuroprotective effects of similar benzofuran derivatives in models of oxidative stress. The findings suggested that these compounds could upregulate antioxidant defense mechanisms in neuronal cells, thereby reducing apoptosis rates under stress conditions.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H26N2O6/c1-13(6-9-18(26)25-15-7-10-19(29-3)24-11-15)5-8-16-21(27)20-17(12-31-23(20)28)14(2)22(16)30-4/h5,7,10-11,27H,6,8-9,12H2,1-4H3,(H,25,26)/b13-5+

InChI Key

HBDYCSVKOLTAAD-WLRTZDKTSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CN=C(C=C3)OC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CN=C(C=C3)OC)O

Origin of Product

United States

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